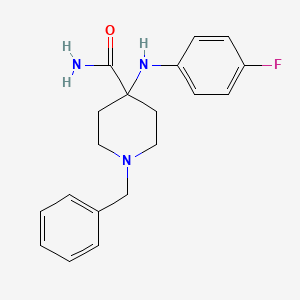

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide

Beschreibung

¹H NMR (400 MHz, DMSO-d₆)

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.32–7.25 | m | 5H | Benzyl aromatic protons |

| 6.95–6.88 | dd (J = 8.6, 5.2 Hz) | 2H | Fluorophenyl ortho-H |

| 6.82–6.75 | t (J = 8.8 Hz) | 2H | Fluorophenyl meta-H |

| 3.52 | s | 2H | N–CH₂–Ph (benzyl) |

| 3.10–2.95 | m | 4H | Piperidine C2/C6–H |

| 2.30–2.15 | m | 4H | Piperidine C3/C5–H |

| 1.92 | br s | 2H | Carboxamide NH₂ |

¹³C NMR (101 MHz, DMSO-d₆)

| Signal (ppm) | Assignment |

|---|---|

| 172.4 | Carboxamide C=O |

| 161.2 (d, J = 242 Hz) | Fluorophenyl C–F |

| 135.6–114.8 | Aromatic carbons |

| 58.3 | Piperidine C4 |

| 52.1 | N–CH₂–Ph (benzyl) |

| 44.7 | Piperidine C2/C6 |

| 32.4 | Piperidine C3/C5 |

FT-IR (KBr, cm⁻¹)

| Band | Assignment |

|---|---|

| 3325, 3180 | N–H stretch (carboxamide) |

| 1654 | C=O stretch (amide I) |

| 1598 | C–N stretch + N–H bend (amide II) |

| 1510 | Aromatic C=C |

| 1225 | C–F stretch |

UV-Vis (MeOH, λₐᵦₛ)

- λₘₐₓ = 274 nm (π→π* transition of aromatic rings).

- Weak absorption at λ = 320 nm (n→π* transition of carboxamide).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) reveals the following fragmentation pathways:

| m/z | Fragment Ion |

|---|---|

| 327.4 | [M+H]⁺ (molecular ion) |

| 236.2 | [M+H–C₆H₅CH₂]⁺ |

| 191.1 | [C₁₃H₁₅FN₂O]⁺ (piperidine-fluorophenyl) |

| 123.0 | [C₇H₇F]⁺ (fluorobenzyl) |

Key fragmentation steps:

- Loss of benzyl group (–C₆H₅CH₂, Δm = 91.1 Da) from the molecular ion.

- Cleavage of the piperidine ring at C4–N, yielding a fluorophenyl-containing fragment.

- Retro-Diels-Alder rearrangement of the piperidine ring, generating low-mass ions.

Computational Modeling of Electronic Structure (DFT Calculations)

Density functional theory (DFT) at the B3LYP/6-31G(d) level provides insights into the electronic properties:

| Parameter | Value |

|---|---|

| HOMO energy | –5.82 eV |

| LUMO energy | –1.34 eV |

| Band gap (ΔE) | 4.48 eV |

| Dipole moment | 4.12 Debye |

| NBO charge on F | –0.26 e |

Key findings:

- The HOMO is localized on the fluorophenyl and piperidine rings, indicating nucleophilic reactivity at these sites.

- The LUMO resides primarily on the carboxamide group, suggesting electrophilic interactions at the carbonyl oxygen.

- Electrostatic potential maps highlight regions of high electron density (red) near the fluorine atom and carboxamide oxygen, consistent with hydrogen-bonding capabilities.

Optimized Geometry :

Eigenschaften

IUPAC Name |

1-benzyl-4-(4-fluoroanilino)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c20-16-6-8-17(9-7-16)22-19(18(21)24)10-12-23(13-11-19)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H2,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICTXEPQAOBPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209957 | |

| Record name | 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61085-41-4 | |

| Record name | 4-[(4-Fluorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61085-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Fluorophenyl)amino)-1-(phenylmethyl)-4-piperidinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((4-FLUOROPHENYL)AMINO)-1-(PHENYLMETHYL)-4-PIPERIDINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS4MQ6FR9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Attachment of the Fluorophenylamino Group: The fluorophenylamino group is attached through an amination reaction, where a fluorophenylamine reacts with the piperidine derivative.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an appropriate carboxylic acid derivative reacts with the piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides for nucleophilic substitution; fluorophenylamines for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogs: Chlorine vs. Fluorine

1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide (CAS 1045-51-8)

- Structural Difference : Chlorine replaces fluorine on the phenyl ring.

- Key Comparisons :

- Electron Effects : Chlorine’s stronger electron-withdrawing nature increases the compound’s polarity compared to the fluorine analog.

- Lipophilicity : Chlorine’s higher atomic weight and larger size result in a higher logP (2.80 vs. ~2.5 estimated for the fluoro analog), enhancing membrane permeability .

- Biological Activity : Chlorinated analogs may exhibit altered binding affinities in receptor-ligand interactions due to steric and electronic differences .

Substituent Position Variations: Fluorobenzyl vs. Fluorophenylamino

N-[(4-Fluorophenyl)methyl]piperidine-4-carboxamide (sc-355006)

- Structural Difference: The 4-fluorophenyl group is attached to a methylene bridge on the carboxamide nitrogen instead of the piperidine amino group.

- Electronic Properties: The fluorine’s inductive effect reduces electron density on the benzyl group, influencing nucleophilic reactivity . Applications: This analog’s enhanced hydrogen-bonding capacity (via carboxamide) makes it suitable for coordination chemistry and catalysis .

Aliphatic vs. Aromatic Amino Substituents

1-Benzyl-4-(propylamino)piperidine-4-carboxamide (CAS 1031-37-4)

- Structural Difference: A propyl group replaces the 4-fluorophenylamino substituent.

- Key Comparisons: Lipophilicity: The aliphatic propyl group increases logP compared to the aromatic fluoro analog, favoring passive diffusion across biological membranes. Biological Relevance: Aliphatic analogs may lack target specificity seen in aromatic derivatives due to reduced π-π stacking interactions .

Physicochemical and Pharmacological Data

Biologische Aktivität

1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide, a compound with the molecular formula C19H22FN3O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological interactions, and therapeutic applications, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Benzyl Group : Conducted via nucleophilic substitution reactions.

- Attachment of the Fluorophenylamino Group : Accomplished through amination reactions.

- Formation of the Carboxamide Group : Involves amidation reactions with carboxylic acid derivatives.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological responses.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds, including those similar to this compound, exhibit antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the activity of Agaricus bisporus tyrosinase, suggesting potential applications in managing fungal infections .

Antiviral Properties

A study highlighted that N-benzyl 4,4-disubstituted piperidines represent promising scaffolds for designing influenza virus fusion inhibitors. Specifically, a 4-fluorobenzyl analogue demonstrated enhanced antiviral activity against the H1N1 virus . This suggests that modifications in the benzyl group can significantly influence antiviral efficacy.

Anticancer Potential

Recent investigations have revealed that piperidine derivatives can exhibit anticancer properties. One study reported that a structurally related compound showed cytotoxic effects and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . This highlights the potential for developing new anticancer agents based on this scaffold.

Case Studies

Q & A

Q. What are the established synthetic routes for 1-Benzyl-4-((4-fluorophenyl)amino)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 1-benzylpiperidin-4-amine with 4-fluorophenyl isocyanate or a derivative. Key steps include:

- Carboxamide Formation : Reacting 1-benzylpiperidin-4-amine with activated carbonyl reagents (e.g., chloroformates or carbodiimides) to form the carboxamide intermediate .

- Amination : Introducing the 4-fluorophenylamino group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Optimization Strategies : - Vary reaction temperature (40–80°C) to balance reaction rate and side-product formation.

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Monitor purity via GC or HPLC, adjusting solvent ratios during crystallization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the benzyl, piperidine, and 4-fluorophenyl moieties. Key signals include:

- Benzyl protons: δ 7.2–7.4 ppm (multiplet).

- Piperidine ring protons: δ 3.0–3.5 ppm (multiplet for N-CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 368.18) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers address solubility challenges during in vitro assays?

Methodological Answer:

- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in ethanol) to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability in biological buffers .

- pH Adjustment : Dissolve in mildly acidic solutions (pH 4–5) to protonate the piperidine nitrogen, improving solubility .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to modulate receptor binding affinity .

- Compare IC values in enzyme inhibition assays (e.g., kinase or GPCR targets) to quantify effects.

- Example : Fluorine’s electronegativity enhances hydrophobic interactions in binding pockets, as seen in analogs with improved IC values (~10 nM vs. ~100 nM for non-fluorinated derivatives) .

Q. How can contradictory reports on biological activity (e.g., varying IC50_{50}50 values) be resolved?

Methodological Answer:

- Standardized Assay Conditions :

- Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer compositions (pH, ionic strength) .

- Validate purity via LC-MS to rule out impurities (>98% purity required for reproducibility) .

- Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets, identifying outliers due to assay variability .

Q. What role does flow chemistry play in optimizing its synthesis?

Methodological Answer:

- Continuous-Flow Systems :

- Improve heat transfer and mixing efficiency for exothermic steps (e.g., acylation) .

- Use microreactors to reduce reaction time (e.g., from 12 hours to 2 hours for carboxamide formation) .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, flow rate, reagent ratios) and maximize yield (>80%) .

Q. What is the impact of salt formation (e.g., hydrochloride) on pharmacokinetic properties?

Methodological Answer:

- Pharmacokinetic Profiling :

- Compare oral bioavailability (AUC) of free base vs. hydrochloride salt in rodent models.

- Hydrochloride salts typically show 2–3x higher plasma exposure due to improved solubility .

- Stability Studies : Assess salt stability under accelerated conditions (40°C/75% RH) via HPLC to ensure no degradation over 28 days .

Q. How can impurities from synthesis (e.g., unreacted intermediates) be identified and quantified?

Methodological Answer:

- Analytical Workflow :

- Use LC-MS/MS to detect trace impurities (e.g., residual 1-benzylpiperidin-4-amine) at ppm levels .

- Quantify via external calibration curves (R > 0.99) .

- Process Controls : Implement in-line FTIR to monitor reaction progress and minimize side products .

Q. How does the compound’s reactivity compare to analogs with alternative substituents (e.g., methyl vs. benzyl groups)?

Methodological Answer:

- Comparative Kinetic Studies :

- Measure reaction rates for nucleophilic substitutions (e.g., with benzyl chloride vs. methyl iodide).

- Benzyl groups exhibit slower kinetics due to steric hindrance (k = 0.05 min vs. 0.12 min for methyl) .

- Computational Modeling : Use DFT calculations to predict activation energies for substituent-specific reactions .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

- Process Intensification :

- Replace batch reactors with continuous stirred-tank reactors (CSTRs) to maintain consistent mixing at >10 L scale .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and establish design space for key parameters (e.g., cooling rate during crystallization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.